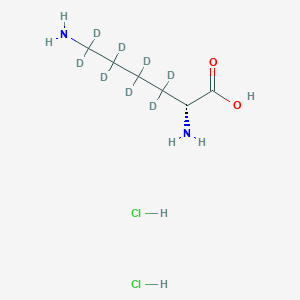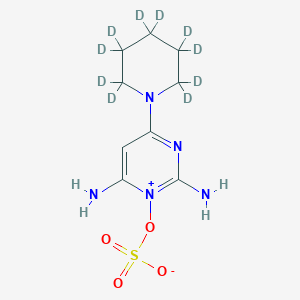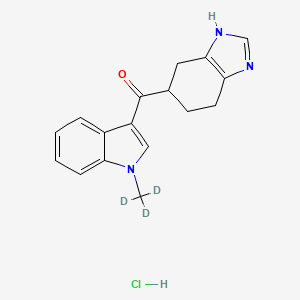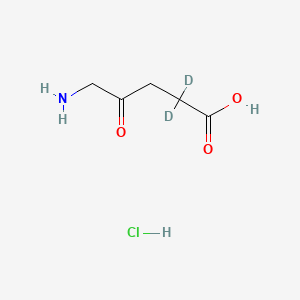
5-Aminolevulinic acid-d2 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Aminolevulinic acid-d2 (hydrochloride) is a deuterated form of 5-Aminolevulinic acid (hydrochloride). It is an intermediate in the biosynthesis of heme, a crucial component in various biological processes. This compound is used in photodynamic therapy and as a precursor in the synthesis of tetrapyrrole compounds such as chlorophyll and vitamin B12 .
准备方法
Synthetic Routes and Reaction Conditions
The chemical synthesis of 5-Aminolevulinic acid-d2 (hydrochloride) involves the condensation of succinyl-CoA and glycine by 5-aminolevulic acid synthase with pyridoxal phosphate as a co-factor Another method, the C5 pathway, involves three enzymes: glutamyl-tRNA synthetase, glutamyl-tRNA reductase, and glutamate-1-semialdehyde aminotransferase .
Industrial Production Methods
Industrial production of 5-Aminolevulinic acid-d2 (hydrochloride) often employs biotechnological methods due to the complexity and low yield of chemical synthesis. Engineered microorganisms such as Corynebacterium glutamicum are used to produce high levels of 5-Aminolevulinic acid from renewable bioresources . This method is more sustainable and cost-effective compared to traditional chemical synthesis.
化学反应分析
Types of Reactions
5-Aminolevulinic acid-d2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion to protoporphyrin IX, a photosensitizer used in photodynamic therapy.
Reduction: Formation of heme, an essential component in hemoglobin and other heme-containing proteins.
Substitution: Reactions with other compounds to form derivatives used in medical and industrial applications.
Common Reagents and Conditions
Common reagents used in these reactions include pyridoxal phosphate, succinyl-CoA, and glycine . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal enzyme activity.
Major Products
The major products formed from these reactions include protoporphyrin IX, heme, and various tetrapyrrole compounds .
科学研究应用
5-Aminolevulinic acid-d2 (hydrochloride) has a wide range of applications in scientific research:
作用机制
5-Aminolevulinic acid-d2 (hydrochloride) exerts its effects by being converted into protoporphyrin IX, a photosensitizer that accumulates in tumor tissues. Upon exposure to light of a specific wavelength, protoporphyrin IX produces reactive oxygen species that cause cell damage and death . This mechanism is utilized in photodynamic therapy for cancer treatment. The compound also plays a crucial role in the biosynthesis of heme, which is essential for oxygen transport and various enzymatic reactions .
相似化合物的比较
Similar Compounds
5-Aminolevulinic acid (hydrochloride): The non-deuterated form of the compound, used in similar applications.
Methyl aminolevulinate: Another photosensitizer used in photodynamic therapy.
Protoporphyrin IX: The direct product of 5-Aminolevulinic acid, used in photodynamic diagnosis and therapy.
Uniqueness
5-Aminolevulinic acid-d2 (hydrochloride) is unique due to its deuterated nature, which can provide insights into the metabolic pathways and mechanisms of action through isotopic labeling studies. This makes it a valuable tool in both research and clinical applications .
属性
分子式 |
C5H10ClNO3 |
|---|---|
分子量 |
169.60 g/mol |
IUPAC 名称 |
5-amino-2,2-dideuterio-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i2D2; |
InChI 键 |
ZLHFONARZHCSET-IYPYQTRPSA-N |
手性 SMILES |
[2H]C([2H])(CC(=O)CN)C(=O)O.Cl |
规范 SMILES |
C(CC(=O)O)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


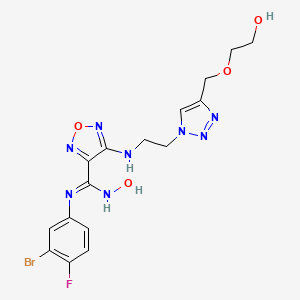


![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)
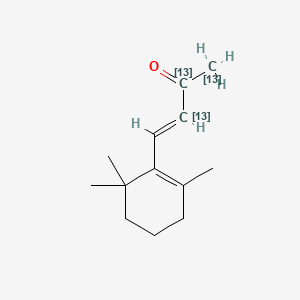

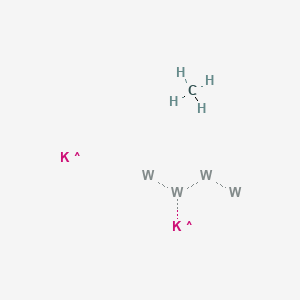

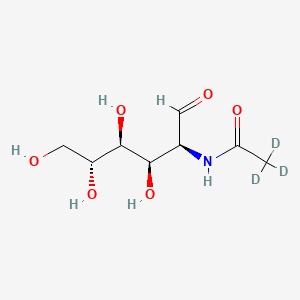
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
